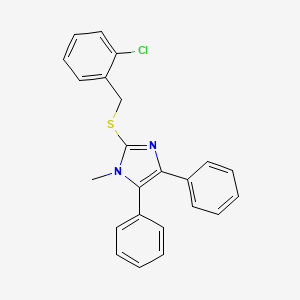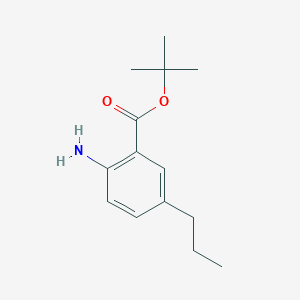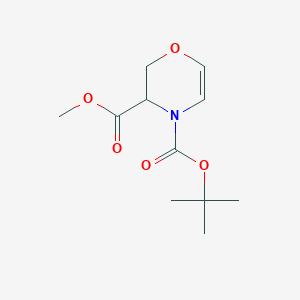
tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate” is a complex organic molecule. It contains a tert-butyl group, a phenyl group, a 1,2,3-triazole ring, and a carbamate group .
Molecular Structure Analysis
The exact molecular structure would require experimental determination, such as X-ray crystallography . The compound likely has a complex 3D structure due to the presence of the triazole ring and phenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carbamate group. The triazole ring is often involved in click chemistry reactions . The carbamate group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its functional groups. For example, the presence of the carbamate group could potentially make the compound polar .Scientific Research Applications
- Researchers have explored the antibacterial and antimycobacterial properties of derivatives containing the 1,3-diazole (imidazole) ring, which is a core component of this compound . Investigating its potential as an antimicrobial agent could contribute to combating drug-resistant infections.
- The imidazole ring system has been associated with anti-inflammatory activity. Studying the effects of tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate on inflammation pathways may reveal novel therapeutic approaches .
- Imidazole derivatives have shown promise as antitumor agents. Researchers could explore whether this compound exhibits any cytotoxic effects against cancer cells .
- Investigating the impact of this compound on glucose metabolism and insulin sensitivity could provide insights into potential antidiabetic applications .
- The presence of the triazole ring suggests that this compound might possess antioxidant properties. Assessing its ability to scavenge free radicals could be valuable .
- Some imidazole-containing drugs are known to cause ulcers. Researchers could investigate whether tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate shares this property .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Effects
Antitumor Potential
Antidiabetic Properties
Antioxidant Activity
Ulcerogenic Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-phenyl-2-(triazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)17-13(11-19-10-9-16-18-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPDYMMIATYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CN=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2616104.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2616108.png)


![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2616111.png)
![6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2616112.png)
![Tert-butyl 4-[[methyl-(5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2616114.png)


![5-methyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616118.png)
![diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2616119.png)

![2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2616122.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2616123.png)